butyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a synthetic organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a butyl ester group attached to an indole ring system, which is further substituted with a bromo group and two oxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Esterification: The brominated indole is then reacted with butyl chloroacetate in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and bases like triethylamine.
Reduction: Reducing agents like sodium borohydride, solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone or water.
Major Products
Substitution: Formation of substituted indole derivatives.
Reduction: Formation of hydroxylated indole derivatives.
Oxidation: Formation of more complex oxidized indole derivatives.
Scientific Research Applications
Butyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: Employed in studies to understand the biological activities of indole derivatives and their interactions with biological targets.
Chemical Biology: Utilized in the development of chemical probes to study cellular processes and pathways.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Butyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: Similar structure but with a chloro group instead of a bromo group.
Butyl (5-fluoro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: Similar structure but with a fluoro group instead of a bromo group.
Butyl (5-iodo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: Similar structure but with an iodo group instead of a bromo group.
Uniqueness
Butyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is unique due to the presence of the bromo group, which can participate in specific chemical reactions and interactions that are different from those of its chloro, fluoro, or iodo analogs. This uniqueness can lead to distinct biological activities and applications .
Properties
Molecular Formula |
C14H14BrNO4 |
---|---|
Molecular Weight |
340.17 g/mol |
IUPAC Name |
butyl 2-(5-bromo-2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C14H14BrNO4/c1-2-3-6-20-12(17)8-16-11-5-4-9(15)7-10(11)13(18)14(16)19/h4-5,7H,2-3,6,8H2,1H3 |
InChI Key |
JKEQPRHJOKBEGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.